Isopropyl imidazoleacetate
Description
Properties
CAS No. |
28782-46-9 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
propan-2-yl 2-(1H-imidazol-5-yl)acetate |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)12-8(11)3-7-4-9-5-10-7/h4-6H,3H2,1-2H3,(H,9,10) |
InChI Key |
OJHGGRPCXFKIAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1=CN=CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl imidazoleacetate typically involves the reaction of imidazole with isopropyl acetate under specific conditions. One common method is the esterification of imidazole with isopropyl acetate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Chemical Reactions of Isopropyl Imidazoleacetate
This compound can participate in several chemical reactions due to its functional groups. These reactions are crucial for exploring its reactivity and potential applications in catalysis or as intermediates in organic synthesis.
Hydrolysis
This compound can undergo hydrolysis to form imidazoleacetic acid and isopropyl alcohol. This reaction is typically catalyzed by acids or bases and is reversible.
| Reactants | Products | Conditions |
|---|---|---|
| This compound | Imidazoleacetic acid + Isopropyl alcohol | Acidic or basic conditions |
Transesterification
Transesterification reactions involve exchanging the isopropyl group with another alcohol, forming a new ester. This is useful for synthesizing related compounds.
| Reactants | Products | Conditions |
|---|---|---|
| This compound + Methanol | Methyl imidazoleacetate + Isopropyl alcohol | Catalyst (e.g., acid or enzyme) |
Interaction with Biological Targets
As an imidazole derivative, this compound can interact with biological targets such as proteins and enzymes through hydrogen bonding and coordination interactions. This property makes it a candidate for drug design, particularly in targeting enzymes involved in metabolic pathways or signaling cascades.
Biological Activities
Imidazole derivatives have been explored for their anticancer properties. While specific data on this compound is limited, related compounds have shown promising results in inhibiting tumor growth and affecting cell cycle progression .
Scientific Research Applications
Isopropyl imidazoleacetate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of isopropyl imidazoleacetate involves its interaction with specific molecular targets in biological systems. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to interact with biological macromolecules makes it a promising candidate for drug development.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of imidazole derivatives and esters relevant to isopropyl imidazoleacetate:
| Compound Name | Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| N-isopropylimidazole | C₆H₁₀N₂ | 110.16 | 4532-96-1 | N-linked isopropyl group |
| N-cyclohexylmethylimidazole | C₁₀H₁₆N₂ | 164.25 | 71621-00-6 | N-linked cyclohexylmethyl group |
| Imidazoline acetate | C₅H₁₀N₂O₂ | 130.15 | 12379-40-7 | Saturated imidazoline + acetate |
| Isopropyl acetate | C₅H₁₀O₂ | 102.13 | 108-21-4 | Ester (isopropyl + acetate) |
Key Observations :
- N-alkylimidazoles (e.g., N-isopropylimidazole) exhibit nitrogen-bound alkyl chains, influencing steric bulk and solubility. Smaller substituents (e.g., isopropyl) enhance volatility, while bulkier groups (e.g., cyclohexylmethyl) increase hydrophobicity .
- Imidazoline acetate features a saturated imidazoline ring, reducing aromaticity compared to imidazole.
- Isopropyl acetate , a simple ester, shares the isopropyl moiety but lacks nitrogen heteroatoms, resulting in lower reactivity with nucleophiles compared to imidazole derivatives .
Physicochemical Properties
Solubility and Reactivity
- N-isopropylimidazole: Moderately soluble in polar solvents (e.g., ethanol, acetone) due to the imidazole ring’s polarity. The isopropyl group slightly reduces water solubility compared to unsubstituted imidazole .
- Imidazoline acetate : Higher water solubility than N-alkylimidazoles due to the acetate ion, though the saturated ring may reduce thermal stability .
- Isopropyl acetate : Highly lipophilic, with an odor threshold of 4.1 ppm. Reactivity dominated by ester hydrolysis under acidic/basic conditions .
Research Findings
- Branched Alkyl Effects : Computational studies on N-alkylimidazoles (e.g., isopropyl vs. cyclohexylmethyl) reveal that branching increases steric hindrance, reducing nucleophilic substitution rates at the nitrogen .
- Ester vs. Alkyl Functionality : Esters (e.g., isopropyl acetate) undergo hydrolysis more readily than N-alkylimidazoles, which are more stable under physiological conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing isopropyl imidazoleacetate, and what factors influence yield optimization?
- Methodological Answer : this compound can be synthesized via esterification of imidazoleacetic acid with isopropyl alcohol, typically using acid catalysts (e.g., sulfuric acid) or coupling agents like DCC (dicyclohexylcarbodiimide). Reaction conditions such as temperature (optimized between 60–80°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reactants are critical for yield optimization. Purification via column chromatography or recrystallization is recommended to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral data?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester group and imidazole ring structure. Infrared (IR) spectroscopy can validate the presence of ester carbonyl (C=O stretch ~1700–1750 cm⁻¹) and N-H bonds. Mass spectrometry (GC-MS or LC-MS) provides molecular weight confirmation. For example, NIST-standardized GC-MS protocols (as in ) ensure reliable fragmentation pattern matching .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for flammability and toxicity data. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation or skin contact. Solvent compatibility (e.g., ethyl acetate or acetonitrile for dissolution) must align with the compound’s stability. Store in a cool, dry place away from oxidizers .
Advanced Research Questions
Q. How can computational chemistry be applied to predict the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electronic structure of the imidazole ring and ester group to predict reaction pathways (e.g., hydrolysis or nucleophilic substitution). Solvent effects can be simulated using continuum solvation models (e.g., COSMO-RS). Compare computational results with experimental data (e.g., IR spectra from ) to validate predictions .
Q. What strategies can researchers employ to resolve contradictions in reported physicochemical properties of this compound across different studies?
- Methodological Answer : Cross-validate data using standardized protocols:
- Purity Analysis : Use HPLC with UV detection to assess impurities.
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Spectral Reproducibility : Compare NMR and IR spectra with databases like NIST Chemistry WebBook ( ) or PubChem () .
Q. What experimental approaches are recommended for investigating the biological activity of this compound, and how should potential cytotoxicity be assessed?
- Methodological Answer :
- In Vitro Assays : Test enzyme inhibition (e.g., cytochrome P450) using fluorogenic substrates.
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate IC₅₀ values.
- Metabolic Stability : Conduct liver microsome studies to assess metabolic degradation. Ensure compliance with research-use-only guidelines () .
Q. How do solvent choice and reaction conditions impact the stereochemical outcomes in the synthesis of this compound derivatives?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) may stabilize transition states in stereoselective reactions. Catalytic asymmetric methods (e.g., chiral Lewis acids) can induce enantioselectivity. Monitor reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy. Compare results with branched imidazole analogs (e.g., N-isopropylimidazole in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
